(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid
Brand Name: Vulcanchem
CAS No.: 945212-26-0
VCID: VC0557825
InChI: InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
SMILES: CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Molecular Formula: C26H31NO4
Molecular Weight: 421,53 g/mole

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid

CAS No.: 945212-26-0

Cat. No.: VC0557825

Molecular Formula: C26H31NO4

Molecular Weight: 421,53 g/mole

* For research use only. Not for human or veterinary use.

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid - 945212-26-0

Specification

CAS No. 945212-26-0
Molecular Formula C26H31NO4
Molecular Weight 421,53 g/mole
IUPAC Name (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid
Standard InChI InChI=1S/C26H31NO4/c1-3-4-5-6-7-12-17-26(2,24(28)29)27-25(30)31-18-23-21-15-10-8-13-19(21)20-14-9-11-16-22(20)23/h3,8-11,13-16,23H,1,4-7,12,17-18H2,2H3,(H,27,30)(H,28,29)/t26-/m1/s1
Standard InChI Key MADFVGMQNXRFAF-AREMUKBSSA-N
SMILES CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Canonical SMILES CC(CCCCCCC=C)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Introduction

Chemical Structure and Properties

Physical and Chemical Properties

While detailed physical property data is limited in the available search results, the chemical properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid can be inferred from its structural components. The compound exists as a solid at room temperature, as indicated by its commercial availability in solid form .

The reactivity profile of this compound is determined by its functional groups:

  • The carboxylic acid group can participate in esterification, amidation, and decarboxylation reactions, making it a versatile handle for further modifications or for anchoring the compound to solid supports in peptide synthesis.

  • The terminal alkene functionality can undergo addition reactions (hydrogenation, halogenation, hydroboration), olefin metathesis, and various coupling reactions, providing opportunities for chain extension or functionalization.

  • The Fmoc-protected amino group remains stable under acidic conditions but can be selectively cleaved using basic reagents such as piperidine in DMF (typically 20% v/v), revealing the free amino group for subsequent reactions .

  • The quaternary α-carbon with its methyl substituent provides steric hindrance that can influence the reactivity of adjacent functional groups and contribute to conformational rigidity in peptides containing this residue.

These chemical properties collectively position this compound as a multifunctional building block suitable for diverse synthetic applications.

Identification and Nomenclature

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-methyldec-9-enoic acid is registered with multiple identification systems to facilitate its unambiguous recognition in scientific literature and chemical databases. The primary identifier is its Chemical Abstracts Service (CAS) number, 945212-26-0 .

The compound is known by several synonyms, reflecting different naming conventions and applications:

SynonymReference
(R)-N-Fmoc-α-(7-octenyl)alanine
(R)-N-Fmoc-2-(7'-octenyl) alanine
(R)-N-(9-Fluorenylmethylcarbamate)-2-(2'-octenyl)alanine
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-methyldec-9-enoic acid
Fmoc-a-Me-D-Gly(Octenyl)-OH

Additional identification numbers include:

  • PubChem CID: 45489836

  • European Community (EC) Number: 804-592-9

  • DSSTox Substance ID: DTXSID50670479

  • Nikkaji Number: J3.648.993F

  • Wikidata: Q72478503

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